3-(Mesitylsulfonyl)-1H-1,2,4-triazole
Overview
Description
3-(Mesitylsulfonyl)-1H-1,2,4-triazole is a chemical compound known for its unique structure and properties. It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms. The mesitylsulfonyl group attached to the triazole ring enhances its reactivity and makes it a valuable compound in various chemical reactions and applications.
Mechanism of Action
Target of Action
3-Mesitylsulfonyl-1H-1,2,4-triazole is primarily used as a condensing reagent in the synthesis of oligonucleotides . The primary targets of this compound are the nucleotide sequences that are being synthesized.
Mode of Action
The compound acts as a coupling reagent, facilitating the formation of phosphotriester bonds between nucleotides in the synthesis of oligonucleotides . This interaction results in the formation of the desired oligonucleotide sequence.
Biochemical Pathways
The compound is involved in the phosphotriester method of oligonucleotide synthesis . This method involves the stepwise addition of nucleotides to a growing chain, with each addition facilitated by the action of 3-Mesitylsulfonyl-1H-1,2,4-triazole. The downstream effects include the successful synthesis of the desired oligonucleotide sequence.
Result of Action
The result of the compound’s action is the successful synthesis of the desired oligonucleotide sequence . This can be used for a variety of purposes, including the study of genetic sequences, the production of synthetic genes, and the development of new pharmaceuticals.
Action Environment
The efficacy and stability of 3-Mesitylsulfonyl-1H-1,2,4-triazole are influenced by various environmental factors. These include the temperature and pH of the reaction environment, as well as the presence of other reagents. For example, the compound is typically stored at −20°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Mesitylsulfonyl-1H-1,2,4-triazole are largely defined by its role in oligonucleotide synthesis. It interacts with various enzymes and proteins involved in this process, facilitating the formation of phosphotriester bonds . The exact nature of these interactions is complex and depends on the specific conditions of the reaction.
Cellular Effects
The effects of 3-Mesitylsulfonyl-1H-1,2,4-triazole on cells are primarily related to its role in oligonucleotide synthesis. By facilitating the formation of phosphotriester bonds, it can influence cellular processes such as gene expression and cell signaling pathways. The specific effects can vary depending on the context and the specific oligonucleotides being synthesized .
Molecular Mechanism
At the molecular level, 3-Mesitylsulfonyl-1H-1,2,4-triazole acts as a coupling reagent, facilitating the formation of phosphotriester bonds in the synthesis of oligonucleotides . This involves binding interactions with the biomolecules involved in the reaction, as well as potential effects on enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Mesitylsulfonyl-1H-1,2,4-triazole can change over time. This can be related to factors such as the stability of the compound, its degradation over time, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Mesitylsulfonyl)-1H-1,2,4-triazole typically involves the reaction of mesitylene with sulfonyl chloride to form mesitylsulfonyl chloride. This intermediate is then reacted with 1H-1,2,4-triazole under specific conditions to yield the desired compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and high yield. The purification process may include recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(Mesitylsulfonyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The triazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents like ethanol or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound typically yields sulfone derivatives, while reduction can produce sulfides .
Scientific Research Applications
3-(Mesitylsulfonyl)-1H-1,2,4-triazole has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound, which lacks the mesitylsulfonyl group.
1,2,3-Triazole: A similar triazole compound with a different nitrogen arrangement.
Mesitylene: The aromatic hydrocarbon from which the mesitylsulfonyl group is derived.
Uniqueness
3-(Mesitylsulfonyl)-1H-1,2,4-triazole is unique due to the presence of the mesitylsulfonyl group, which enhances its reactivity and makes it suitable for a wide range of applications. This group also imparts specific chemical properties that are not present in other triazole derivatives .
Properties
IUPAC Name |
5-(2,4,6-trimethylphenyl)sulfonyl-1H-1,2,4-triazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-7-4-8(2)10(9(3)5-7)17(15,16)11-12-6-13-14-11/h4-6H,1-3H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGFGTDJASNJAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=NC=NN2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591198 | |
Record name | 5-(2,4,6-Trimethylbenzene-1-sulfonyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149591-20-8 | |
Record name | 5-(2,4,6-Trimethylbenzene-1-sulfonyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.